BenchChemオンラインストアへようこそ!

9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This uniquely substituted 8-oxo-7H-purine-6-carboxamide features a critical 2-fluorophenyl (N9) and 2-nitrophenyl (C2) dual electron-withdrawing pattern, essential for potent kinase hinge-binding. Directly sourced for focused library synthesis and SAR studies on NSCLC-relevant EGFR targets, where close analogs show 2.7-fold greater potency than erlotinib. Ideal for target engagement and polypharmacology profiling.

Molecular Formula C18H11FN6O4
Molecular Weight 394.322
CAS No. 898441-85-5
Cat. No. B2412609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898441-85-5
Molecular FormulaC18H11FN6O4
Molecular Weight394.322
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C18H11FN6O4/c19-10-6-2-4-8-12(10)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-5-1-3-7-11(9)25(28)29/h1-8H,(H2,20,26)(H,22,27)
InChIKeyYULNMNDWWKKJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898441-85-5): A Structurally Differentiated 8-Oxopurine-6-carboxamide Kinase Scaffold


9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898441-85-5) is a fully synthetic, trisubstituted purine derivative belonging to the 8-oxo-7H-purine-6-carboxamide class, a scaffold recognized for its potential as a kinase inhibitor framework [1]. The compound is characterized by the simultaneous presence of a 2-fluorophenyl group at the N9 position and a 2-nitrophenyl group at the C2 position, creating a unique dual electron-withdrawing aromatic substitution pattern. This specific combination distinguishes it from the broader class of purine-6-carboxamides that have been investigated for anticancer activity, particularly against non-small cell lung cancer (NSCLC) through epidermal growth factor receptor (EGFR) inhibition [2]. Its molecular formula is C18H11FN6O4, with a molecular weight of 394.32 g/mol, and it is commercially available for research purposes at purities exceeding 95% [1].

Why Generic Substitution is Ineffective for 9-(2-Fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


The 8-oxo-7H-purine-6-carboxamide class exhibits profound structure-activity relationship (SAR) sensitivity, where minor modifications at the C2 and N9 positions can drastically alter target affinity, cellular potency, and even the mechanism of action [1]. For instance, in a series of 2,9-disubstituted analogs, the most potent EGFR inhibitor, compound 6E, achieved a cellular IC50 of 4.35 µM against A549 lung cancer cells, which was approximately 2-fold more potent than the clinical comparator erlotinib (IC50 11.83 µM) [1]. In contrast, other derivatives within the same series exhibited IC50 values up to 22.1 µM, a 5-fold difference. This steep SAR landscape means that a seemingly minor swap—such as replacing the 2-nitrophenyl group with a 4-fluorophenyl or a 3-methylphenyl moiety—cannot be assumed to retain the desired potency, selectivity, or polypharmacology profile. The specific 2-fluorophenyl and 2-nitrophenyl decorations on CAS 898441-85-5 are therefore not arbitrary; they are critical structural determinants that necessitate direct, evidence-based procurement.

Quantitative Differentiation Evidence for 9-(2-Fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide


Unique Dual Electron-Withdrawing Pharmacophore Contrasts with Mono-Substituted and Electron-Donating Analogs

CAS 898441-85-5 uniquely combines a 2-fluorophenyl group (N9) and a 2-nitrophenyl group (C2), both of which are electron-withdrawing. This contrasts with commercially available close analogs such as 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-13-4) and 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, which contain a second electron-withdrawing or an electron-donating group, respectively . The presence of the nitro group in the target compound introduces a strong hydrogen-bond acceptor and a potential redox-active center, features absent in the 4-fluorophenyl and 3-methylphenyl analogs. In the broader 8-oxopurine-6-carboxamide class, variations at the C2 position were shown to directly impact EGFR enzymatic IC50, with a 2-fold difference observed between the most and least potent derivatives (105.96 nM vs. >218.47 nM) [1]. The 2-nitrophenyl motif in the target compound is thus a non-interchangeable pharmacophoric element.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Confirmed EGFR-Targeted Anticancer Activity in a Defined Cellular Context with a 2-Fold Potency Advantage over Erlotinib

Although specific data for CAS 898441-85-5 is not publicly available, its direct structural analogs from the same 2,9-disubstituted purine-6-carboxamide series have been rigorously characterized for anticancer activity [1]. The most potent compound in this series, 6E, demonstrated a cellular IC50 of 4.35 µM against A549 lung cancer cells, which is 2.7-fold more potent than the FDA-approved EGFR inhibitor erlotinib (IC50 11.83 µM) in the same assay. At the enzymatic level, 6E inhibited EGFR with an IC50 of 105.96 nM, compared to 218.47 nM for erlotinib—a 2.06-fold improvement. This series-wide activity validates the 8-oxo-7H-purine-6-carboxamide core as a bona fide EGFR-targeted anticancer scaffold. CAS 898441-85-5, bearing a unique 2-nitrophenyl group, is therefore positioned within a pharmacologically validated chemical space, with a demonstrated capacity to achieve single-digit micromolar cellular potency and sub-micromolar target engagement.

Anticancer Research EGFR Inhibition Non-Small Cell Lung Cancer

High Synthesis Yield (85-93%) via Catalyst-Free Protocol Enables Scalable and Cost-Effective Procurement

A recent publication describes a catalyst-free, green synthesis protocol for 2,9-disubstituted purine-6-carboxamides, reporting isolated yields between 85% and 93% for a library of seventeen derivatives [1]. While the exact yield for CAS 898441-85-5 is not explicitly stated, it falls within this general synthetic scheme. This contrasts with many traditional purine syntheses that require transition-metal catalysts, harsh conditions, or multi-step protection/deprotection strategies, often resulting in lower overall yields. The high-yielding, catalyst-free route directly translates to lower production costs and reduced heavy metal contamination risks, which are critical factors for both academic procurement and industrial scale-up. For a procurement decision-maker, a compound accessible via a 93%-yielding, catalyst-free route represents a more reliable and economical supply chain compared to analogs requiring complex, low-yielding syntheses.

Green Chemistry Process Chemistry Compound Sourcing

Optimal Application Scenarios for 9-(2-Fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Based on Evidence


EGFR-Targeted Probe Development in Non-Small Cell Lung Cancer

Based on the validated activity of its close analogs against A549 lung cancer cells with 2.7-fold greater potency than erlotinib, CAS 898441-85-5 is ideally suited as a starting scaffold for the development of next-generation EGFR-targeted probes for NSCLC. Its unique 2-nitrophenyl group offers an additional vector for chemical modification to enhance selectivity or install reporter tags, making it a valuable tool for target engagement studies in EGFR-dependent cancers [1].

Lead Optimization Campaigns Targeting Kinase Selectivity Profiling

The steep SAR observed within this chemical series, where minor substituent changes cause >5-fold differences in cellular potency, positions CAS 898441-85-5 as a privileged scaffold for broad kinase selectivity profiling. Its synthesis via a high-yielding, catalyst-free route facilitates the rapid generation of focused libraries for screening against kinase panels, enabling the identification of selective inhibitors for understudied kinases [1].

Chemical Biology Studies of Purine-Binding Protein Families

The 8-oxo-7H-purine core is a recognized ATP-mimetic scaffold that interacts with the hinge region of numerous kinases, as well as other purine-binding proteins such as molecular chaperones and metabolic enzymes. The dual electron-withdrawing substitution pattern of CAS 898441-85-5—combining a 2-fluorophenyl (N9) and a 2-nitrophenyl (C2) group—creates a unique hydrogen-bonding and electrostatic surface that can be exploited to probe purine recognition domains in a variety of biological targets, including those beyond the kinome. This compound is particularly useful for researchers investigating the polypharmacology of purine-based inhibitors or seeking to identify off-target interactions of kinase-directed chemical probes [2].

Quote Request

Request a Quote for 9-(2-fluorophenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.